molecular formula C13H12O3S B2456264 3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid CAS No. 343375-89-3

3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid

Cat. No.: B2456264
CAS No.: 343375-89-3
M. Wt: 248.3
InChI Key: MYVLJSQSMBUIJV-UHFFFAOYSA-N
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Description

3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid is a heterocyclic compound with the molecular formula C13H12O3S It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a 4-methylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 4-Methylbenzyl Ether Moiety: The final step involves the etherification of the thiophene ring with 4-methylbenzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-methylbenzyl ether moiety can be replaced with other substituents using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted thiophenes

Scientific Research Applications

3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxybenzyl)oxy]-2-thiophenecarboxylic acid
  • 3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid
  • 3-[(4-Nitrobenzyl)oxy]-2-thiophenecarboxylic acid

Uniqueness

3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid is unique due to the presence of the 4-methylbenzyl ether moiety, which imparts specific electronic and steric properties

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-9-2-4-10(5-3-9)8-16-11-6-7-17-12(11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVLJSQSMBUIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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